[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid
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Overview
Description
2-[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromophenyl group and a tetrahydroindole structure, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid involves several steps. One common method starts with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate is then subjected to a series of reactions, including cyclization and oxidation, to form the final indole derivative. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions to form different products.
Reduction: The carbonyl group in the indole structure can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the bromophenyl group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
2-[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole structure allows it to bind with high affinity to various receptors, influencing biological pathways. For example, it can act as an inhibitor of certain enzymes or as a modulator of receptor activity, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and 4-bromophenylacetic acid . Compared to these compounds, 2-[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H20BrNO3 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-5,7-dihydroindol-3-yl]acetic acid |
InChI |
InChI=1S/C19H20BrNO3/c1-11-14(8-17(23)24)18-15(9-19(2,3)10-16(18)22)21(11)13-6-4-12(20)5-7-13/h4-7H,8-10H2,1-3H3,(H,23,24) |
InChI Key |
IABYYSWYGKJBAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Br)CC(CC2=O)(C)C)CC(=O)O |
Origin of Product |
United States |
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